![molecular formula C14H16N4OS B12855179 N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves the reaction of 4-allyl-5-mercapto-1,2,4-triazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new drugs.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer cells, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- (4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol
- 2-(5-Mercapto-4H-[1,2,4]triazol-3-yl)-phenol
Uniqueness
N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is unique due to its specific structural features, such as the presence of both an allyl group and a benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H16N4OS |
|---|---|
Peso molecular |
288.37 g/mol |
Nombre IUPAC |
N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16N4OS/c1-3-9-18-12(16-17-14(18)20)10(2)15-13(19)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,19)(H,17,20) |
Clave InChI |
OODBLQPWXIRSTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




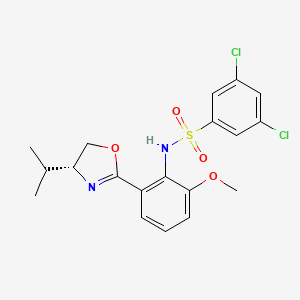

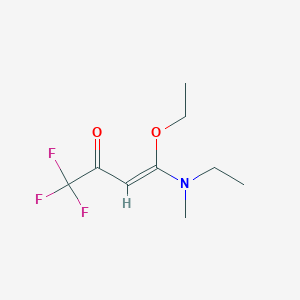
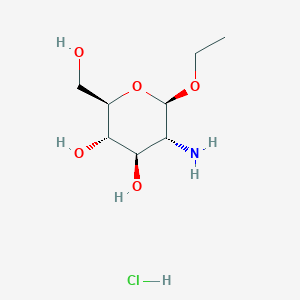
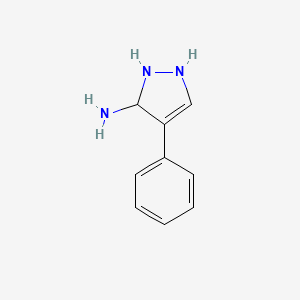
![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
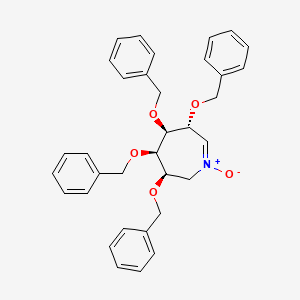
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
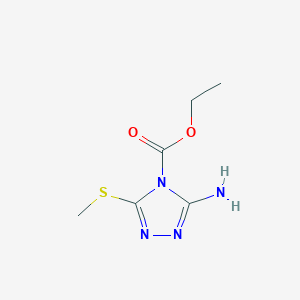
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)

